molecular formula C19H23NO3 B3905930 N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide

N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide

Cat. No.: B3905930
M. Wt: 313.4 g/mol
InChI Key: AYVIXDYMOXJWDO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with two ethoxy groups at the 3 and 5 positions and a 2,5-dimethylphenyl group attached to the nitrogen atom of the amide. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-22-16-10-15(11-17(12-16)23-6-2)19(21)20-18-9-13(3)7-8-14(18)4/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVIXDYMOXJWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide typically involves the reaction of 3,5-diethoxybenzoic acid with 2,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3,5-diethoxybenzoic acid or 3,5-diethoxybenzaldehyde.

    Reduction: Formation of N-(2,5-dimethylphenyl)-3,5-diethoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their function and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)thiourea: Similar structure but contains a thiourea group instead of a benzamide group.

    N-(2,5-dimethylphenyl)-N’-phenylurea: Contains a urea group instead of a benzamide group.

    3,5-diethoxybenzoic acid: Lacks the 2,5-dimethylphenyl group and has a carboxylic acid group instead of an amide group.

Uniqueness

N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and dimethylphenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide
Reactant of Route 2
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N-(2,5-dimethylphenyl)-3,5-diethoxybenzamide

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